molecular formula C10H8ClNO3S B1603426 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride CAS No. 857283-56-8

5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride

Cat. No. B1603426
M. Wt: 257.69 g/mol
InChI Key: GXQBTNFENYVPFM-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, also known as 5-methyl-3-phenylisoxazole-4-sulphonyl chloride, is a chemical compound with the molecular formula C10H8ClNO3S . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride can be represented by the SMILES string Cc1oncc1S(=O)(=O)Cl . This indicates that the molecule consists of a 5-membered isoxazole ring with a methyl group and a phenyl group attached to it. The isoxazole ring is also attached to a sulfonyl chloride group .


Physical And Chemical Properties Analysis

5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is a solid substance . Its molecular weight is approximately 257.7 g/mol . The compound is considered hazardous and may cause severe skin burns and eye damage .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis and Molecular-Electronic Structure : A study by Rublova et al. (2017) focused on the synthesis and structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds were synthesized through the interaction of specific sulfonamides with chlorosulfonic acid, showcasing the structural versatility of sulfonyl chloride derivatives. The research provided insights into their crystal and molecular-electronic structure, revealing the significance of intramolecular hydrogen bonds in determining the stereochemical characteristics of these molecules (Rublova et al., 2017).

Kinetic Investigation and Reactivity

Kinetic Investigation : The study by Rublova et al. also delved into the kinetic investigation of the substitution reactions in aqueous solutions for the synthesized isomers. This research highlighted the potential reactivity of such compounds, suggesting avenues for further exploration in synthesis and catalysis applications (Rublova et al., 2017).

Potential Applications and Materials Development

Ionic Liquids and Materials Science : Another area of application for sulfonyl chlorides, including structures similar to 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, is in the development of ionic liquids and materials with unique properties. For example, research on ionic liquids examines their potential as environmentally benign alternatives to traditional solvents, with applications ranging from industrial processes to the development of new materials (Rogers & Voth, 2007).

Safety And Hazards

5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. The compound reacts violently with water, and contact with water liberates toxic gas . Therefore, it should be handled with care, using appropriate personal protective equipment, and stored in a well-ventilated place .

properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c1-7-10(16(11,13)14)9(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQBTNFENYVPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594460
Record name 5-Methyl-3-phenyl-1,2-oxazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride

CAS RN

857283-56-8
Record name 5-Methyl-3-phenyl-1,2-oxazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 857283-56-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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